molecular formula C7H6BrFMgO B2644656 3-Fluoro-5-methoxyphenylmagnesium bromide CAS No. 1395895-19-8

3-Fluoro-5-methoxyphenylmagnesium bromide

Cat. No.: B2644656
CAS No.: 1395895-19-8
M. Wt: 229.331
InChI Key: DWMMTZASSWZRIC-UHFFFAOYSA-M
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Description

3-Fluoro-5-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C7H6BrFMgO .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methoxyphenylmagnesium bromide is synthesized through the reaction of 3-fluoro-5-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-Fluoro-5-methoxyphenyl bromide+Mg3-Fluoro-5-methoxyphenylmagnesium bromide\text{3-Fluoro-5-methoxyphenyl bromide} + \text{Mg} \rightarrow \text{this compound} 3-Fluoro-5-methoxyphenyl bromide+Mg→3-Fluoro-5-methoxyphenylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the organic halide .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF is commonly used.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

Scientific Research Applications

3-Fluoro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the fluoro and methoxy substituents.

    3-Fluorophenylmagnesium Bromide: Lacks the methoxy group.

    5-Methoxyphenylmagnesium Bromide: Lacks the fluoro group.

Uniqueness

3-Fluoro-5-methoxyphenylmagnesium bromide is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBQGGRFDMLOOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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